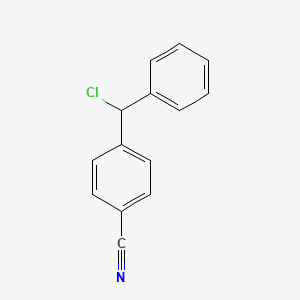![molecular formula C15H12S2 B14712318 Spiro[1,3-dithiolane-2,9'-fluorene] CAS No. 7049-31-2](/img/structure/B14712318.png)
Spiro[1,3-dithiolane-2,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1,3-dithiolane-2,9’-fluorene]: is a unique organic compound characterized by its spirocyclic structure, which includes a fluorene moiety and a 1,3-dithiolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[1,3-dithiolane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with dithiolane precursors. One common method is the reaction of 9-fluorenone with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out under reflux conditions, leading to the formation of the spirocyclic compound .
Industrial Production Methods: While specific industrial production methods for Spiro[1,3-dithiolane-2,9’-fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Spiro[1,3-dithiolane-2,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the spirocyclic structure, leading to the formation of simpler fluorene derivatives.
Substitution: The hydrogen atoms on the fluorene moiety can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler fluorene derivatives.
Substitution: Halogenated or alkylated fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Spiro[1,3-dithiolane-2,9’-fluorene] is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine:
Industry: In the industrial sector, Spiro[1,3-dithiolane-2,9’-fluorene] can be used in the production of organic semiconductors and other electronic materials. Its spirocyclic structure provides stability and enhances the performance of these materials .
Mecanismo De Acción
The mechanism of action of Spiro[1,3-dithiolane-2,9’-fluorene] largely depends on its application. In electronic materials, its spirocyclic structure helps in maintaining the stability and enhancing the charge transport properties. The sulfur atoms in the dithiolane ring can interact with other molecules, facilitating various chemical reactions .
Comparación Con Compuestos Similares
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a fluorene moiety, used in similar applications.
Spiro[1,3-dithiane-2,9’-fluorene]: A closely related compound with a dithiane ring instead of a dithiolane ring.
Uniqueness: Spiro[1,3-dithiolane-2,9’-fluorene] is unique due to the presence of the dithiolane ring, which imparts specific electronic properties and stability. This makes it particularly useful in the development of advanced materials for electronic applications .
Propiedades
Número CAS |
7049-31-2 |
|---|---|
Fórmula molecular |
C15H12S2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
spiro[1,3-dithiolane-2,9'-fluorene] |
InChI |
InChI=1S/C15H12S2/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)16-9-10-17-15/h1-8H,9-10H2 |
Clave InChI |
FXGQAUHFWOBOER-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(S1)C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

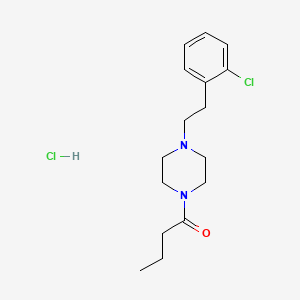
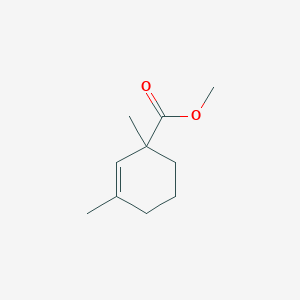
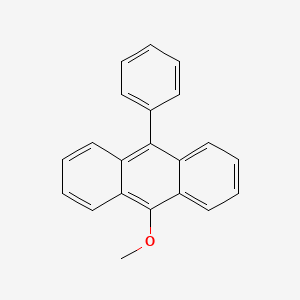
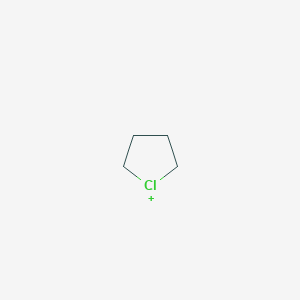
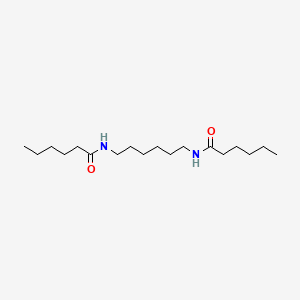
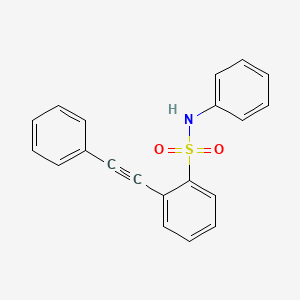
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
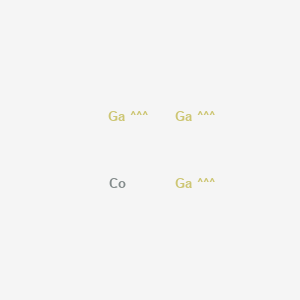
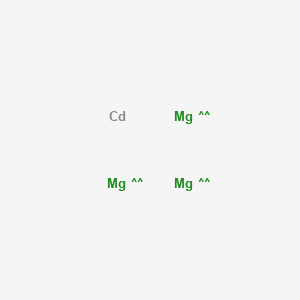
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)

